molecular formula C7H11ClO3S B2942170 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride CAS No. 2092189-36-9

5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride

Cat. No.: B2942170
CAS No.: 2092189-36-9
M. Wt: 210.67
InChI Key: DRBHTXRBWHOMTP-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride is a specialized spirocyclic building block designed for advanced medicinal chemistry and drug discovery research. Spirocyclic scaffolds, like the [2.4]heptane system, are highly valued for their three-dimensionality and structural rigidity, which can lead to improved selectivity and binding affinity when incorporated into potential therapeutic molecules (Molecules 2020, 25(23), 5644) . The mesyl chloride functional group makes this compound a versatile intermediate for introducing the sulfonyl moiety, a common pharmacophore, into larger molecular architectures via nucleophilic substitution reactions. This reagent is expected to be particularly useful in the synthesis of novel compounds targeting challenging biological targets, such as viral proteins or central nervous system receptors, where conformational restriction is a key design strategy (BenchChem) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)4-6-3-7(1-2-7)5-11-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBHTXRBWHOMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with methanesulfonyl chloride. One common method involves the use of a spiro[2.4]heptane derivative, which is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or other reduced products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation

    Sulfinic Acids: Formed by reduction

Scientific Research Applications

5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties/Notes References
5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride C₇H₁₁ClO₃S 210.68 Sulfonyl chloride High reactivity for nucleophilic substitution; compact spiro structure
5-Oxaspiro[3.4]octan-6-ylmethanesulfonyl chloride C₈H₁₃ClO₃S 224.70 Sulfonyl chloride Larger spiro ring (3.4 system) increases steric hindrance, potentially reducing reactivity
{5-Oxaspiro[3.5]nonan-6-yl}methanesulfinyl chloride C₉H₁₅ClO₂S 222.73 Sulfinyl chloride (-SOCl) Lower reactivity compared to sulfonyl chlorides; larger spiro system (3.5)
{5-Oxaspiro[2.4]heptan-6-yl}methanamine C₇H₁₃NO 127.18 Amine (-NH₂) Basic properties; potential for salt formation (e.g., hydrochloride)
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride C₇H₁₄ClNO 179.65 Azaspiro (N), alcohol, HCl salt Enhanced solubility due to hydrochloride salt; nitrogen alters electronic environment

Physical Properties and Stability

  • Molecular Weight and Solubility: Smaller molecular weight compounds (e.g., C₇H₁₃NO, 127.18 g/mol) are generally more soluble in polar solvents than sulfonyl chlorides. Hydrochloride salts (e.g., ) further enhance aqueous solubility .

Biological Activity

5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article examines its biological activity, particularly as an inhibitor of monoacylglycerol lipase (MAGL), and discusses its synthesis, chemical properties, and applications in drug development.

Chemical Structure and Properties

The compound features a spiroheptane ring fused with an oxirane ring and a methanesulfonyl chloride group. Its molecular formula is C₉H₁₁ClO₂S, with a molecular weight of approximately 210.67 g/mol. The sulfonyl chloride functional group contributes to its electrophilic nature, making it reactive towards nucleophiles such as amines and alcohols.

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic precursor with methanesulfonyl chloride in the presence of a base like triethylamine. This process is generally conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

This compound exhibits biological activity primarily through its role as a MAGL inhibitor. MAGL is an enzyme involved in the degradation of monoacylglycerols, which play critical roles in various physiological processes, including pain and inflammation management. By inhibiting MAGL, this compound may help modulate endocannabinoid levels, potentially offering therapeutic benefits for conditions such as chronic pain, anxiety, and neurodegenerative diseases .

Case Studies and Research Findings

  • Inhibition of Monoacylglycerol Lipase :
    • Research indicates that derivatives of this compound have shown promise in inhibiting MAGL activity. This inhibition can lead to increased levels of endocannabinoids, which are associated with analgesic effects.
    • A study demonstrated that compounds structurally related to this compound exhibited significant inhibition in vitro, suggesting potential for further development as therapeutic agents for managing pain and inflammation .
  • Potential Applications :
    • The compound's reactivity allows it to serve as a precursor for synthesizing other biologically active compounds, which may have applications in treating various disorders linked to lipid metabolism and inflammation.
    • Its unique structure makes it a valuable building block in the development of novel pharmaceuticals targeting MAGL-mediated disorders such as anxiety, depression, and neurodegenerative diseases .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameStructure TypeNotable Features
5-Oxaspiro[2.4]heptan-6-one Oxaspiro compoundLacks the sulfonyl chloride functionality
4-Oxo-5-oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride Oxaspiro compoundContains an additional carbonyl group
{5-Oxaspiro[2.4]heptan-6-yl}methanamine Amino derivativeExhibits different reactivity due to amine
6-(Iodomethyl)-5-oxaspiro[3.4]octane Iodinated spiro compoundIncreased reactivity due to iodine substitution

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves sulfonylation of the corresponding alcohol precursor under anhydrous conditions. Key steps include:

  • Using chlorinated solvents (e.g., methylene chloride) to stabilize reactive intermediates .
  • Monitoring reaction progress via TLC or in situ NMR to detect byproducts like hydrolyzed sulfonic acids.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the sulfonyl chloride. Ensure inert atmosphere storage post-synthesis to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 1H^1H-13C^{13}C HSQC spectra to confirm the spirocyclic structure and sulfonyl group.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) and rule out decomposition.
  • HPLC : Use reverse-phase C18 columns with UV detection (220–260 nm) to quantify purity (>95% threshold for experimental reproducibility) .

Q. What solvent systems are optimal for dissolving this compound during experimental workflows?

  • Methodological Answer : Chlorinated solvents (e.g., methylene chloride) are preferred due to their low nucleophilicity and ability to stabilize sulfonyl chlorides. Avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis. Pre-saturate solvents with inert gas (N2_2/Ar) to enhance stability during kinetic studies .

Q. What are the critical stability considerations when storing this compound for long-term studies?

  • Methodological Answer : Store under inert atmosphere at –20°C in amber vials to prevent photodegradation and moisture ingress. Conduct periodic stability checks via HPLC to detect hydrolyzed byproducts (e.g., sulfonic acids). Decomposition >5% over six months indicates suboptimal storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound with different nucleophiles?

  • Methodological Answer :

  • Perform kinetic studies under controlled conditions (temperature, solvent polarity) to compare reaction rates.
  • Use LC-MS to identify competing pathways (e.g., sulfonamide formation vs. ring-opening side reactions).
  • Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies in yield or selectivity .

Q. What advanced computational approaches are suitable for predicting the electronic properties and reaction pathways of this spirocyclic sulfonyl chloride?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the sulfonyl center.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states during nucleophilic substitution.
  • Validate models with experimental kinetic data to refine computational parameters .

Q. What experimental strategies can mitigate unintended ring-opening reactions during derivatization of the oxaspiro system?

  • Methodological Answer :

  • Use bulky bases (e.g., 2,6-lutidine) to deprotonate intermediates without destabilizing the spirocyclic core.
  • Optimize reaction stoichiometry via Design of Experiments (DoE) to minimize excess nucleophile, which may promote ring strain release.
  • Monitor intermediates in real time using FTIR or Raman spectroscopy to detect early signs of degradation .

Q. How should researchers design controlled experiments to differentiate between thermal decomposition and hydrolytic degradation pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen vs. humidified air to isolate thermal effects.
  • Accelerated Aging Studies : Expose samples to 40°C/75% RH and compare degradation kinetics to dry controls via HPLC.
  • Isotopic Labeling : Use D2OD_2O in hydrolysis experiments to track deuterium incorporation into decomposition products via 1H^1H-NMR .

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